molecular formula C12H12N4OS B2660460 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide CAS No. 1410179-54-2

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide

Cat. No. B2660460
CAS RN: 1410179-54-2
M. Wt: 260.32
InChI Key: NXUFLXMBJVXILL-UHFFFAOYSA-N
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Description

“4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide” is a chemical compound with the CAS Number: 1410179-54-2 . It has a molecular weight of 260.32 .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide has been extensively studied for its potential use in various scientific fields. It has shown promising results in the area of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential use as a bioactive agent in the field of biochemistry, where it has been shown to exhibit antioxidant and antimicrobial properties. In addition, this compound has been investigated for its potential use as a pharmacological tool in the field of pharmacology, where it has been used to study the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is not fully understood. However, it has been proposed that this compound may act as a prodrug, undergoing metabolic activation to form reactive intermediates that can interact with cellular targets. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant and antimicrobial properties, which may be attributed to its ability to scavenge free radicals and inhibit the growth of microorganisms. This compound has also been shown to exhibit anti-inflammatory effects, which may be attributed to its ability to inhibit the activity of cyclooxygenase-2. In addition, this compound has been shown to exhibit antiproliferative effects, which may be attributed to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a wide range of biological activities. However, this compound also has some limitations. It is not very soluble in water, which may limit its use in aqueous systems. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in cell-based assays.

Future Directions

There are several future directions for research on 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases. Another potential direction is to investigate its mechanism of action in more detail, with a focus on identifying its cellular targets. In addition, it may be interesting to investigate the structure-activity relationship of this compound, with a focus on identifying more potent analogs. Finally, it may be interesting to investigate the potential use of this compound as a pharmacological tool for studying the mechanism of action of various drugs.

Synthesis Methods

The synthesis of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide involves the reaction of 2-pyrimidinethiol with 4-formylbenzoic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c13-16-11(17)10-4-2-9(3-5-10)8-18-12-14-6-1-7-15-12/h1-7H,8,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUFLXMBJVXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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